Succinyl chloride
Overview
Description
Preparation Methods
Succinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of succinic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at elevated temperatures and results in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .
Industrial production methods often involve the chlorination of succinic acid in the presence of a chlorinating agent such as phosgene (COCl2) or oxalyl chloride (COCl)2 . These methods are preferred for large-scale production due to their efficiency and high yield .
Chemical Reactions Analysis
Succinyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: This compound reacts violently with water to form succinic acid and hydrochloric acid (HCl).
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Condensation Reactions: This compound is used in the synthesis of polyesters and polyamides through condensation reactions with diols and diamines.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and the presence of a base such as pyridine to neutralize the HCl formed during the reaction . Major products formed from these reactions include succinyl derivatives such as succinyl esters, succinyl amides, and succinyl thioesters .
Scientific Research Applications
Succinyl chloride has a wide range of applications in scientific research, including:
Properties
IUPAC Name |
butanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(7)1-2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXBNHGNHKNOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060260 | |
Record name | Butanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-20-4 | |
Record name | Succinyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDN09V9867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of succinyl chloride?
A1: this compound has the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol. [, , , , , , , , , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently utilize infrared (IR) and nuclear magnetic resonance (1H-NMR and 13C NMR) spectroscopy to confirm the structure of this compound and its derivatives. [, , , , , , , ] For instance, IR analysis can confirm the presence of characteristic carbonyl stretching vibrations, while NMR can provide detailed information about the hydrogen and carbon environments within the molecule.
Q3: How is this compound used in organic synthesis?
A3: this compound is a highly reactive bifunctional acylating agent. [, , , , ] It readily reacts with alcohols to form diesters and with amines to form diamides, making it a valuable building block for various organic compounds.
Q4: Can you provide specific examples of reactions where this compound is employed?
A4: Certainly. Research highlights its use in:
- Synthesis of Bioactive Compounds: this compound is a key reagent in the synthesis of [5-14C]-1,1,12,12-tetraethoxy-4,9-diazadodecane dinitrate, a compound with potential medical applications. [] It's also used to synthesize estradiol ester derivatives for anti-tumor activity evaluation. []
- Polymer Chemistry: this compound serves as a monomer in polycondensation reactions to synthesize various polymers, including polyesters, polyamides, and polythioesters. [, , , , , , , , , , , , ] These polymers find applications in diverse fields such as drug delivery, material science, and nanotechnology.
- Crosslinking Agent: this compound acts as a crosslinking agent in the preparation of cross-linked polystyrene and cholesteric gels from hydroxypropyl cellulose. [, ] This crosslinking enhances the mechanical properties and stability of the resulting materials.
Q5: The research mentions the synthesis of unsymmetrical dinucleoside dicarboxylate conjugates using this compound. What is the significance of these conjugates?
A6: These conjugates are of significant interest in medicinal chemistry, specifically in developing novel antiviral agents. [, , ] By linking two different nucleoside reverse transcriptase inhibitors (NRTIs) through a succinate linker, researchers aim to improve drug delivery, enhance antiviral activity, and overcome drug resistance in the treatment of HIV.
Q6: What is known about the stability of this compound?
A7: this compound is highly reactive towards nucleophiles like water and alcohols, readily undergoing hydrolysis or alcoholysis. [, , , ] Proper handling and storage under anhydrous conditions are crucial to prevent degradation.
Q7: Are there specific strategies to enhance the stability of this compound-derived compounds?
A7: Yes, researchers employ several strategies to improve the stability of these compounds, particularly in the context of drug development:
- Prodrugs: Synthesizing succinate prodrugs, as seen with curcuminoids, can enhance stability during formulation and storage, releasing the active drug upon hydrolysis in vivo. []
- Polymer Incorporation: Incorporating this compound-derived units within a polymer matrix can offer protection from degradation and control the release of the active compound. [, , , ]
Q8: Has computational chemistry been used to study this compound or its derivatives?
A8: While the provided research doesn't delve into detailed computational studies, it's plausible that computational tools like density functional theory (DFT) calculations could be used to understand the reactivity of this compound, predict reaction pathways, and design novel derivatives with improved properties. Such computational approaches are becoming increasingly prevalent in chemical research to complement experimental findings.
Q9: Is there information available about the safety and environmental impact of this compound?
A11: this compound's high reactivity suggests the need for caution during handling. [, , ] While specific toxicological data isn't available in the provided research, it's essential to follow appropriate safety protocols when working with this compound, including using personal protective equipment and ensuring adequate ventilation.
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